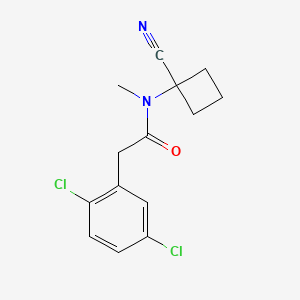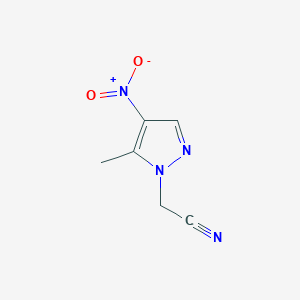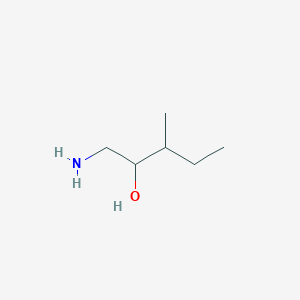
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched in the field of immunology. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.
作用机制
CP-690,550 works by inhibiting the activity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, CP-690,550 prevents the activation of immune cells and the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are involved in the immune response. CP-690,550 has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
CP-690,550 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models and clinical trials. However, CP-690,550 has some limitations for use in laboratory experiments. It is a N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide inhibitor that may affect other signaling pathways in addition to the this compound-STAT pathway. It may also have off-target effects that could confound the interpretation of experimental results.
未来方向
There are several future directions for research on CP-690,550. One area of research is to investigate the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Another area of research is to investigate the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. CP-690,550 may also have potential applications in other disease areas, such as cancer and inflammatory bowel disease. Finally, further research is needed to better understand the mechanism of action of CP-690,550 and its effects on other signaling pathways.
合成方法
The synthesis of CP-690,550 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinone with ethyl chloroacetate to form 3-cyclopropyl-6-(ethoxycarbonyl)-1(6H)-pyridazinone. This intermediate is then reacted with N-(2-chloroethyl)cyclopropanesulfonamide to form CP-690,550.
科学研究应用
CP-690,550 has been extensively researched in preclinical studies and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, CP-690,550 was found to be effective in reducing the symptoms of rheumatoid arthritis and improving the physical function of patients. It has also shown promising results in the treatment of psoriasis and multiple sclerosis.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-12-6-5-11(9-1-2-9)14-15(12)8-7-13-19(17,18)10-3-4-10/h5-6,9-10,13H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZEDIITCGDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2536749.png)
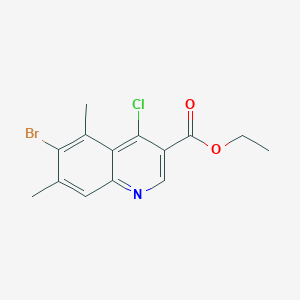
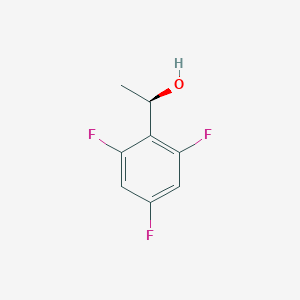
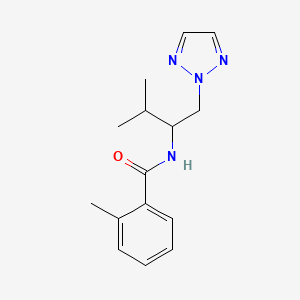
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)


![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
